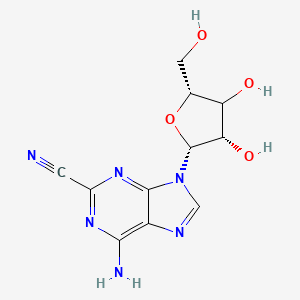

2-Cyanoadenosine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C11H12N6O4 |

|---|---|

分子量 |

292.25 g/mol |

IUPAC 名称 |

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile |

InChI |

InChI=1S/C11H12N6O4/c12-1-5-15-9(13)6-10(16-5)17(3-14-6)11-8(20)7(19)4(2-18)21-11/h3-4,7-8,11,18-20H,2H2,(H2,13,15,16)/t4-,7?,8+,11-/m1/s1 |

InChI 键 |

OFQPWKHCCVUSEB-MDIMCQLDSA-N |

手性 SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)C#N)N |

规范 SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#N)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyanoadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyanoadenosine, a significant adenosine (B11128) analog with potential therapeutic applications. Although detailed experimental data for this compound is not extensively available in public literature, this document outlines a robust proposed synthetic pathway and a thorough characterization strategy based on established chemical principles and data from closely related compounds. This compound is noted for its potential use in the treatment of autoimmune diseases and chronic inflammatory conditions[1].

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via a palladium-catalyzed cyanation of a 2-halo-adenosine precursor, most commonly 2-chloroadenosine (B27285). This approach is well-documented for the synthesis of various cyanopurines and offers good functional group tolerance and yields[2][3][4][5][6][7].

Proposed Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Chloroadenosine

This protocol is a proposed method based on established palladium-catalyzed cyanation reactions of aryl halides[3][4][5][6][7].

Materials:

-

2-Chloroadenosine

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroadenosine (1 equivalent), zinc cyanide (0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide via syringe.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford this compound.

Experimental Workflow Diagram:

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected characterization data based on the structure and data from analogous compounds.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₆O₄ |

| Molecular Weight | 292.25 g/mol |

| Monoisotopic Mass | 292.09200289 Da |

| IUPAC Name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile |

| CAS Number | 79936-11-1 |

| Topological Polar Surface Area | 163 Ų |

| XLogP3 | -1 |

Data sourced from PubChem CID 11208563.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The expected chemical shifts are influenced by the electron-withdrawing nature of the cyano group at the C2 position.

Expected ¹H NMR Data (in DMSO-d₆):

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-8 | ~8.5 | s |

| NH₂ | ~7.7 | br s |

| H-1' | ~5.9 | d |

| 5'-OH | ~5.4 | t |

| 3'-OH | ~5.2 | d |

| 2'-OH | ~5.5 | d |

| H-2' | ~4.6 | t |

| H-3' | ~4.2 | t |

| H-4' | ~4.0 | q |

| H-5', H-5'' | ~3.7, ~3.6 | m |

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) |

| C-6 | ~156 |

| C-2 | ~153 |

| C-4 | ~150 |

| C-8 | ~142 |

| C-5 | ~118 |

| CN | ~115 |

| C-1' | ~88 |

| C-4' | ~86 |

| C-2' | ~74 |

| C-3' | ~71 |

| C-5' | ~62 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the characteristic cleavage of the glycosidic bond, yielding a fragment corresponding to the 2-cyanoadenine base.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+H]⁺ | 293.1000 |

| [M+Na]⁺ | 315.0819 |

| [2-cyanoadenine+H]⁺ | 161.0570 |

Logical Diagram for Characterization

Biological Activity and Signaling Pathways

This compound is an analog of adenosine and is expected to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These G protein-coupled receptors are involved in a multitude of physiological processes, and their modulation is a key strategy in the treatment of inflammatory and autoimmune diseases. The anti-inflammatory effects of adenosine analogs are often mediated through the A₂ₐ receptor, which typically leads to an increase in intracellular cyclic AMP (cAMP) levels, a key second messenger that can suppress inflammatory responses.

General Adenosine Receptor Signaling Pathway

The following diagram illustrates the general signaling pathways associated with adenosine receptor activation.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Further experimental validation is necessary to confirm the proposed synthetic route and fully elucidate the compound's spectroscopic and biological properties. Researchers are encouraged to use this document as a starting point for their investigations into this promising therapeutic agent.

References

- 1. 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 6. Palladium-catalyzed cyanation of aryl halides with CuSCN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

2-Cyanoadenosine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyanoadenosine, a molecule of interest in biomedical research. This document details its chemical identity, physicochemical properties, and its role in biological systems, particularly in the context of adenosine (B11128) receptor signaling. Included are a representative synthesis protocol, a general biological assay workflow, and a detailed visualization of the adenosine A2A receptor signaling cascade. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, offering critical data and methodologies to facilitate further investigation of this compound and its therapeutic potential.

Chemical Structure and IUPAC Name

This compound is a derivative of the endogenous nucleoside adenosine, characterized by the presence of a nitrile group at the 2-position of the adenine (B156593) base.

Chemical Structure:

IUPAC Name: 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of drug delivery systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₆O₄ | PubChem |

| Molecular Weight | 292.25 g/mol | PubChem |

| CAS Number | 79936-11-1 | ChemicalBook |

| Purity | ≥95% | BOC Sciences |

| Appearance | (Not specified) | - |

| Solubility | (Not specified) | - |

| Melting Point | (Not specified) | - |

| Boiling Point | (Not specified) | - |

| Density | (Not specified) | - |

Synthesis Protocol (Representative)

Objective: To synthesize this compound.

Materials:

-

Protected 2-haloadenosine (e.g., 2-iodoadenosine (B13990) with protecting groups on the ribose hydroxyls)

-

Copper(I) cyanide (CuCN)

-

A suitable solvent (e.g., anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))

-

Inert atmosphere (e.g., nitrogen or argon)

-

Deprotection reagents (e.g., ammonia (B1221849) in methanol (B129727) or trifluoroacetic acid)

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Methodology:

-

Protection of Ribose Hydroxyls: The starting adenosine material would first have its ribose hydroxyl groups protected to prevent unwanted side reactions. This is a standard procedure in nucleoside chemistry.

-

Cyanation Reaction: The protected 2-haloadenosine is dissolved in an anhydrous solvent under an inert atmosphere. Copper(I) cyanide is added, and the reaction mixture is heated. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification of Protected this compound: Upon completion of the reaction, the mixture is cooled and worked up to remove the copper salts and solvent. The crude product is then purified, typically by silica gel column chromatography, to isolate the protected this compound.

-

Deprotection: The protecting groups on the ribose moiety are removed using appropriate deprotection conditions. The choice of reagents depends on the protecting groups used.

-

Final Purification: The final product, this compound, is purified to a high degree, usually by recrystallization or high-performance liquid chromatography (HPLC). The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activity and Signaling Pathways

This compound is of interest for its potential interaction with adenosine receptors, which are a class of G protein-coupled receptors (GPCRs) involved in a wide range of physiological processes. The adenosine A2A receptor, in particular, is a key target in inflammatory and neurological pathways.

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor by an agonist, such as adenosine or its analogs, initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and ultimately modulating cellular responses.

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow for Biological Activity Assessment

The following diagram outlines a general experimental workflow to assess the biological activity of this compound, for instance, its effect on cAMP production in a cell-based assay.

References

The Adenosine Analog 2-Cyanoadenosine: A Technical Overview of Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Executive Summary

2-Cyanoadenosine, a nitrile-containing adenosine (B11128) analog, and its closely related compound Toyocamycin (7-Deaza-7-cyanoadenosine), have garnered significant interest within the scientific community for their potent and diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of these compounds, with a primary focus on Toyocamycin as a well-characterized proxy. The document elucidates the key signaling pathways modulated by this class of molecules, presents quantitative data on their inhibitory activities, and details the experimental protocols utilized in these investigations. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and molecular biology.

Introduction

Adenosine analogs represent a class of molecules with significant therapeutic potential, owing to their ability to interact with a wide array of cellular targets. This compound and its pyrrolopyrimidine counterpart, Toyocamycin, are notable for their cytotoxic and anti-proliferative effects across various cancer cell lines.[1] Their structural resemblance to adenosine allows them to function as metabolic inhibitors, interfering with nucleic acid synthesis and a range of kinase-mediated signaling cascades. This guide will systematically dissect these mechanisms of action, providing a granular view of their molecular interactions and cellular consequences.

Core Mechanisms of Action

The primary mechanism of action of Toyocamycin, and by extension this compound, involves its interference with fundamental cellular processes, including RNA synthesis and processing, as well as the inhibition of key cellular kinases.

Inhibition of RNA Synthesis and Ribosome Biogenesis

As an adenosine analog, Toyocamycin can be incorporated into nascent RNA chains during transcription. This incorporation disrupts the normal process of RNA elongation and processing, ultimately leading to a halt in protein synthesis.[1] A critical aspect of this mechanism is the potent inhibition of ribosomal RNA (rRNA) maturation. Specifically, Toyocamycin blocks the processing of precursor rRNA, preventing the formation of mature 28S and 18S rRNA components of the ribosome.[1] This disruption of ribosome biogenesis is a key contributor to its cytotoxic effects.

Inhibition of the IRE1α-XBP1 Pathway

The Inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) pathway is a critical component of the unfolded protein response (UPR), which is often hyperactivated in cancer cells to cope with endoplasmic reticulum (ER) stress. Toyocamycin has been identified as a potent inhibitor of this pathway.[2] It specifically prevents the IRE1α-mediated splicing of XBP1 mRNA.[2] This inhibition occurs without affecting the autophosphorylation of IRE1α, suggesting a direct or indirect interference with its RNase activity.[2] By blocking the production of the active XBP1s transcription factor, Toyocamycin prevents the expression of UPR target genes involved in protein folding and degradation, leading to an accumulation of ER stress and subsequent apoptosis.[3]

Selective Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Toyocamycin has been identified as a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription elongation.[1] It exhibits a potent inhibitory effect on CDK9 with a reported IC50 of 79 nM, while demonstrating significantly weaker activity against other CDKs.[1] CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for productive transcription elongation. By inhibiting CDK9, Toyocamycin effectively stalls transcription, contributing to its anti-proliferative effects.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) of Toyocamycin against various cancer cell lines and specific molecular targets.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Multiple Myeloma (High XBP1s) | Multiple Myeloma | 17.69 ± 2.78 | [4] |

| Multiple Myeloma (Low XBP1s) | Multiple Myeloma | 88.57 ± 38.31 | [4] |

| Prostate Cancer (AR-negative/positive) | Prostate Cancer | 3.5 - 8.8 | [5] |

| HeLa (XBP1-luciferase activation) | Cervical Cancer | 80 | [4] |

| HeLa (XBP1 mRNA splicing) | Cervical Cancer | 180 | [4] |

Table 1: Growth Inhibitory IC50 Values of Toyocamycin in Cancer Cell Lines.

| Molecular Target | Assay Type | IC50 | Reference |

| CDK9 | Kinase Assay | 79 nM | [1] |

| Phosphatidylinositol Kinase | Enzyme Assay | 3.3 µg/mL | [1] |

Table 2: Inhibitory IC50 Values of Toyocamycin against Specific Molecular Targets.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the characterization of Toyocamycin's mechanism of action.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of Toyocamycin on cancer cell lines.

Methodology (MTS Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Toyocamycin or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Following treatment, a solution containing the tetrazolium compound MTS is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the log concentration of Toyocamycin and fitting the data to a dose-response curve.[4]

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

Objective: To analyze the effect of Toyocamycin on mRNA expression levels, particularly the splicing of XBP1 mRNA.

Methodology:

-

Cell Treatment and RNA Extraction: Cells are treated with Toyocamycin, and total RNA is subsequently isolated using a suitable RNA extraction kit.[4]

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the target gene (e.g., XBP1). Primers are designed to distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA.

-

Gel Electrophoresis: The PCR products are resolved by agarose (B213101) gel electrophoresis to visualize the different sized amplicons corresponding to XBP1s and XBP1u.

-

Quantitative Real-Time PCR (qPCR): For quantitative analysis, qPCR is performed using a fluorescent dye (e.g., SYBR Green) to measure the amount of amplified product in real-time. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene used for normalization.[6]

Western Blotting

Objective: To assess the effect of Toyocamycin on the expression and phosphorylation status of specific proteins in a signaling pathway.

Methodology:

-

Cell Lysis: Following treatment with Toyocamycin, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., IRE1α, phospho-IRE1α, XBP1s).[4]

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[7]

Interaction with Adenosine Receptors

Conclusion

This compound and its analog Toyocamycin are potent bioactive molecules with a multifaceted mechanism of action. Their ability to disrupt fundamental cellular processes such as RNA synthesis and ribosome biogenesis, coupled with their specific inhibition of critical signaling pathways like the IRE1α-XBP1 axis and CDK9, underscores their potential as therapeutic agents, particularly in oncology. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research and development of this promising class of compounds. Future studies should aim to further delineate the specific molecular interactions of this compound and to explore its efficacy in preclinical and clinical settings.

References

- 1. Toyocamycin - Wikipedia [en.wikipedia.org]

- 2. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 7. origene.com [origene.com]

- 8. Adenosine Receptors [sigmaaldrich.com]

- 9. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Cyanoadenosine and its Interaction with Adenosine Receptors: A Review of Available Information

This report summarizes the general knowledge regarding adenosine (B11128) receptor interactions and the standard experimental protocols used to characterize them, which would be applicable to the study of 2-Cyanoadenosine, should such research be undertaken.

General Principles of Adenosine Receptor Interaction

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the endogenous nucleoside adenosine. They are categorized into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. These signaling cascades trigger a wide range of cellular responses.

The interaction of a ligand like this compound with these receptors is characterized by its binding affinity and its functional effect (agonist, antagonist, or inverse agonist).

Experimental Protocols for Characterizing Ligand-Receptor Interactions

To determine the pharmacological profile of a compound such as this compound, a series of standard in vitro assays are typically employed.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. This is typically expressed as the inhibition constant (Ki).

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). A competing unlabeled ligand (in this case, this compound) is added at various concentrations. The ability of the unlabeled ligand to displace the radioligand from the receptor is measured, and from this, the Ki value can be calculated.

Generalized Protocol:

-

Membrane Preparation: Cells or tissues expressing the adenosine receptor subtype of interest are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

A diagram illustrating the workflow of a radioligand displacement assay is provided below.

Radioligand Displacement Assay Workflow

Functional Assays (cAMP Accumulation Assay)

Functional assays are used to determine the effect of a ligand on receptor signaling. For adenosine receptors, the measurement of intracellular cAMP levels is a common method. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50).

Principle: Cells expressing the adenosine receptor subtype of interest are treated with the test compound. For A2A and A2B receptors, an agonist will stimulate adenylyl cyclase and increase cAMP levels. For A1 and A3 receptors, an agonist will inhibit adenylyl cyclase, and this is often measured as a decrease in forskolin-stimulated cAMP production.

Generalized Protocol:

-

Cell Culture: Cells stably or transiently expressing the adenosine receptor subtype are cultured.

-

Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of the test compound (this compound). For A1/A3 assays, cells are co-stimulated with forskolin.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 and maximal effect (Emax) can be determined.

A diagram illustrating the workflow of a cAMP accumulation assay is provided below.

cAMP Accumulation Assay Workflow

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors initiates downstream signaling cascades that vary depending on the receptor subtype and the cell type.

-

A1 and A3 Receptors (Gi/o-coupled): Activation typically leads to the inhibition of adenylyl cyclase, decreasing cAMP levels and subsequent protein kinase A (PKA) activity. The βγ subunits of the G protein can also activate other pathways, such as phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

A2A and A2B Receptors (Gs-coupled): Activation stimulates adenylyl cyclase, leading to an increase in cAMP and activation of PKA. PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

Below are generalized diagrams of the canonical signaling pathways for Gi and Gs-coupled adenosine receptors.

Gi-Coupled Adenosine Receptor Signaling

Gs-Coupled Adenosine Receptor Signaling

Conclusion

Due to the absence of specific pharmacological data for this compound at the A1, A2A, A2B, and A3 adenosine receptor subtypes, it is not possible to provide the in-depth technical guide with quantitative data tables and detailed, compound-specific experimental protocols and signaling pathways as requested. The information and diagrams provided above represent the general framework and methodologies that would be applied to characterize the interaction of this compound with adenosine receptors. Further experimental investigation is required to generate the specific data needed for a comprehensive analysis.

A Technical Guide to the Solubility and Stability of 2-Cyanoadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 2-Cyanoadenosine, a purine (B94841) nucleoside analog. Due to the limited direct experimental data for this compound, this document leverages data from closely related 2-substituted adenosine (B11128) analogs to provide researchers with a foundational understanding of its likely physicochemical properties. This guide includes inferred solubility and stability profiles, detailed experimental protocols for characterization, and relevant biological pathway diagrams to support further research and drug development efforts.

Introduction

This compound is a synthetic derivative of adenosine, featuring a nitrile group at the 2-position of the purine ring. This modification can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability compared to the parent nucleoside. Such alterations are of considerable interest in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting adenosine receptors or other nucleotide-binding proteins. Understanding the solubility and stability of this compound is a critical prerequisite for its preclinical and clinical development, impacting formulation, bioavailability, and shelf-life.

Physicochemical Properties of this compound

Direct experimental data on the physicochemical properties of this compound is not extensively available in peer-reviewed literature. However, based on its chemical structure and data from related analogs, the following properties can be predicted.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₁H₁₂N₆O₄ | PubChem |

| Molecular Weight | 292.25 g/mol | PubChem |

| pKa | 13.04 ± 0.70 (Predicted) | ChemicalBook |

| Boiling Point | 769.1 ± 70.0 °C (Predicted) | ChemicalBook |

| Density | 2.07 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

Solubility Profile

The solubility of nucleoside analogs is highly dependent on the solvent system and temperature. The introduction of a cyano group at the C2 position is expected to increase the polarity of the molecule, potentially influencing its solubility in aqueous and organic solvents.

Inferred Aqueous Solubility

While specific data for this compound is unavailable, studies on other C2-substituted adenosine analogs show that modifications at this position can impact water solubility. For instance, the introduction of hydrophilic polyethylene (B3416737) glycol (PEG) chains at the C2 position of adenosine derivatives has been shown to significantly improve their water solubility[1][2]. It is plausible that the polar cyano group could confer moderate aqueous solubility.

Inferred Organic Solvent Solubility

The solubility in organic solvents is crucial for purification and analytical method development. Based on general principles and data for similar nucleosides, this compound is expected to exhibit solubility in polar aprotic solvents.

Table 1: Inferred Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately Soluble | The polar nature of the cyano group and the ribose hydroxyls suggest some aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for polar organic molecules and nucleoside analogs. |

| Dimethylformamide (DMF) | Soluble | Often used for dissolving polar compounds. |

| Methanol | Sparingly Soluble | Lower polarity compared to water may limit solubility. |

| Ethanol | Sparingly Soluble | Similar to methanol, solubility is likely limited. |

| Acetonitrile | Sparingly to Poorly Soluble | A less polar solvent where solubility may be low. |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and therapeutic application. Degradation can occur through several pathways, including hydrolysis of the glycosidic bond (depurination), hydrolysis of the cyano group, and enzymatic degradation.

pH-Dependent Stability

The stability of nucleosides is often pH-dependent. Acidic conditions can promote the hydrolysis of the N-glycosidic bond, leading to the release of the purine base. Adenosine triphosphate (ATP) is known to be stable in aqueous solutions between pH 6.8 and 7.4 but rapidly hydrolyzes at more extreme pH levels[3]. Studies on adenosine have shown it to be stable in various intravenous fluids at near-neutral pH for extended periods[4][5][6]. It is anticipated that this compound will exhibit similar stability in the neutral pH range, with increased degradation under acidic conditions.

Temperature-Dependent Stability

Elevated temperatures can accelerate degradation reactions. For adenosine solutions, stability has been demonstrated at refrigerated (2-8 °C) and room temperatures (20-25 °C) for up to 14 days[4][6]. It is recommended to store solutions of this compound at low temperatures to minimize degradation.

Table 2: Inferred Stability of this compound under Various Conditions

| Condition | Predicted Stability | Rationale/Supporting Evidence from Analogs |

| Aqueous Solution (pH 6.8-7.4) | Stable | ATP and adenosine are stable in this pH range[3]. |

| Acidic Solution (pH < 4) | Prone to Depurination | Acid-catalyzed hydrolysis of the glycosidic bond is a common degradation pathway for nucleosides. |

| Basic Solution (pH > 8) | Potentially Unstable | The cyano group may be susceptible to hydrolysis under basic conditions. |

| Room Temperature (20-25 °C) | Moderately Stable | Adenosine solutions are stable for days to weeks at this temperature[4][6]. |

| Refrigerated (2-8 °C) | Stable | Low temperatures are expected to significantly slow degradation rates. |

| Frozen (-20 °C) | Highly Stable | Common storage condition for long-term preservation of nucleoside solutions. |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or LC-MS/MS system for quantification

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample at high speed to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or LC-MS/MS method.

-

Calculate the solubility in mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

Stock solution of this compound of known concentration

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled chambers (e.g., oven, water bath)

-

pH meter

-

HPLC or LC-MS/MS system with a photodiode array (PDA) or mass spectrometer detector

Procedure:

-

Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.

-

Thermal Degradation: Incubate the this compound stock solution (at a defined pH, e.g., 7.4) at an elevated temperature (e.g., 60 °C).

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it appropriately. Analyze the sample by HPLC or LC-MS/MS to quantify the remaining this compound and identify any degradation products.

-

Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Analytical Method for Quantification (LC-MS/MS)

A sensitive and specific LC-MS/MS method is essential for accurate quantification in solubility and stability studies[7][8][9][10][11].

Instrumentation:

-

Liquid Chromatography system coupled with a tandem Mass Spectrometer.

-

C18 reverse-phase column.

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate this compound from any impurities or degradation products.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor a specific precursor-to-product ion transition for this compound (e.g., m/z 293.1 → 136.1, based on adenosine fragmentation) and an internal standard.

Biological Context and Signaling Pathways

This compound, as an adenosine analog, is likely to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These G protein-coupled receptors are involved in a multitude of physiological processes. The substitution at the 2-position can significantly alter the affinity and selectivity of the ligand for these receptor subtypes[12][13].

Adenosine Receptor Signaling

The diagram below illustrates the canonical signaling pathways activated by adenosine receptors. Activation of A₁ and A₃ receptors typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. Conversely, activation of A₂ₐ and A₂ₑ receptors stimulates adenylyl cyclase, leading to an increase in cAMP.

Caption: Adenosine receptor signaling pathways.

Experimental and Analytical Workflows

The following diagrams outline the logical flow for determining the key properties of this compound.

Caption: Workflow for solubility determination.

Caption: Workflow for stability assessment.

Conclusion

While direct experimental data for this compound remains limited, this technical guide provides a robust framework for its characterization based on the properties of related adenosine analogs. The provided protocols for solubility and stability determination, along with the analytical quantification method, offer a clear path for researchers to generate the necessary data for advancing this compound in drug discovery and development pipelines. The unique chemical properties imparted by the 2-cyano group warrant further investigation to fully elucidate its potential as a therapeutic agent.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 4. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of undiluted and diluted adenosine at three temperatures in syringes and bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]

- 8. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.und.edu [med.und.edu]

- 10. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

2-Cyanoadenosine: A Novel Molecular Probe for Cellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine, also known as Toyocamycin, is a naturally occurring pyrrolopyrimidine nucleoside analog of adenosine (B11128) with a broad spectrum of biological activities, including potent anticancer, antifungal, and antiviral properties.[1] Its unique chemical structure and mechanism of action make it a valuable molecular probe for interrogating and modulating key cellular signaling pathways. This technical guide provides a comprehensive overview of this compound, focusing on its application as a research tool. It includes a summary of its biological activities with quantitative data, detailed experimental protocols for its use in cell-based assays, and visualizations of the signaling pathways it perturbs.

Introduction

This compound (7-Deaza-7-cyanoadenosine) is a nitrile-containing derivative of tubercidin, where the nitrogen at the 7-position of the purine (B94841) ring is replaced by a carbon atom.[1] This structural modification confers unique biological properties, distinguishing it from other adenosine analogs. Initially identified as an antibiotic, recent research has highlighted its potent and selective inhibitory effects on critical cellular processes, making it an invaluable tool for chemical biology and drug discovery.

This guide will delve into the specifics of using this compound as a molecular probe, with a focus on its inhibitory effects on the IRE1α-XBP1 signaling pathway and Cyclin-Dependent Kinase 9 (CDK9).

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays. The following tables summarize the available inhibitory and effective concentration data.

Table 1: Inhibitory Activity (IC50) of this compound (Toyocamycin)

| Target/Process | Cell Line/System | IC50 Value | Reference |

| IRE1α-XBP1 mRNA Splicing | HeLa Cells (Thapsigargin-induced) | 0.18 µM | [2] |

| IRE1α-XBP1 mRNA Splicing | HeLa Cells (Tunicamycin-induced) | 0.13 µM | [2] |

| IRE1α-XBP1 mRNA Splicing | HeLa Cells (2-Deoxyglucose-induced) | 0.11 µM | [2] |

| IRE1α-XBP1 Luciferase Activation | HeLa/XBP1-luc Cells (Thapsigargin-induced) | 0.08 µM | [2] |

| IRE1α-induced mRNA Cleavage | in vitro | 80 nM | [3][4] |

| CDK9/CycT1 | in vitro Kinase Assay | 79 nM | [5] |

| PI 3-Kinase | A431 Epidermoid Carcinoma Cell Membranes | 3.3 µg/ml | [4] |

| Rio1 Kinase | in vitro | ~30 nM | [4] |

| Multiple Myeloma Cell Lines (High XBP1s) | Various | 17.69 ± 2.78 nM | [2][6] |

| Multiple Myeloma Cell Lines (Low XBP1s) | Various | 88.57 ± 38.31 nM | [2][6] |

| Osteosarcoma Cell Lines | 143B, MG63, U2OS, KHOS | < 0.075 µM |

Table 2: Anti-proliferative Activity (EC50) of this compound (Toyocamycin)

| Cell Line | Cancer Type | EC50 Value (nM) | Reference |

| AR-negative Prostate Cancer Cells | Prostate Cancer | 3.5 - 8.8 | [6] |

| AR-positive Prostate Cancer Cells | Prostate Cancer | 3.5 - 8.8 | [6] |

Key Signaling Pathways Modulated by this compound

This compound has been shown to interfere with several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate its points of intervention.

Inhibition of the IRE1α-XBP1 Pathway

Under endoplasmic reticulum (ER) stress, the IRE1α protein dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in the unfolded protein response (UPR). This compound inhibits the RNase activity of IRE1α, preventing the splicing of XBP1 mRNA and thereby attenuating the UPR.

Interference with Auxin Signaling

In plants, auxin signaling is crucial for growth and development. The canonical pathway involves the perception of auxin by the TIR1/AFB receptor complex, which leads to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes. This compound has been shown to interfere with this pathway, although the precise molecular target is still under investigation.

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing this compound as a molecular probe.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., RPMI8226 multiple myeloma cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound (Toyocamycin) stock solution (in DMSO)

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound (Toyocamycin) stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of treatment.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

-

Harvest the cells by trypsinization (for adherent cells) or by gentle scraping and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or are necrotic.

In Vivo Xenograft Efficacy Study

This protocol describes a typical workflow for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Procedure:

-

Cell Culture: Culture human cancer cells (e.g., RPMI8226) under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., 6-8 week old female SCID mice).

-

Tumor Inoculation: Subcutaneously inject approximately 5 x 10⁶ cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Treatment: Prepare the this compound formulation for intraperitoneal (IP) injection (e.g., dissolved in a vehicle such as 5% dextrose in water). Administer the drug or vehicle control at the desired dose and schedule (e.g., 1 mg/kg, twice weekly).

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period. Excise the tumors and record their final weight.

-

Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

Conclusion

This compound (Toyocamycin) is a versatile and potent molecular probe for studying fundamental cellular processes. Its ability to selectively inhibit key signaling pathways, such as the IRE1α-XBP1 axis and CDK9, provides researchers with a powerful tool to dissect complex biological systems. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting, ultimately contributing to a deeper understanding of cellular signaling and the development of novel therapeutic strategies.

References

- 1. Toyocamycin | C12H13N5O4 | CID 11824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Photophysical Properties of 2-Cyanoadenosine: A Methodological Overview

Disclaimer: After a thorough review of scientific literature, specific experimental data on the photophysical properties of 2-Cyanoadenosine, including its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime, could not be located. This guide, therefore, provides a detailed overview of the standard experimental methodologies and data presentation formats that would be employed for the photophysical characterization of a fluorescent nucleoside analog like this compound. The quantitative data presented in the tables are illustrative and should be considered hypothetical.

Introduction

This compound is a purine (B94841) nucleoside analog with potential applications in biochemical and biophysical research. The introduction of a cyano group at the 2-position of the adenine (B156593) base can modulate the electronic properties of the molecule, potentially endowing it with fluorescent characteristics. Fluorescent nucleoside analogs are invaluable tools for probing nucleic acid structure, dynamics, and interactions with other molecules in real-time. A comprehensive understanding of the photophysical properties of such analogs is crucial for their effective application as probes in biological systems. This guide outlines the core experimental procedures and data analysis workflows for characterizing these properties.

Core Photophysical Parameters

The key photophysical parameters that define the utility of a fluorescent molecule include:

-

Absorption and Emission Spectra: These spectra reveal the wavelengths at which the molecule absorbs and emits light, respectively. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift.

-

Molar Extinction Coefficient (ε): This parameter quantifies how strongly a substance absorbs light at a given wavelength.

-

Fluorescence Quantum Yield (Φf): This is the ratio of the number of photons emitted to the number of photons absorbed, representing the efficiency of the fluorescence process.[1]

-

Fluorescence Lifetime (τf): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[2]

Data Presentation

Quantitative photophysical data for this compound would be summarized in tables for clarity and comparative analysis.

Table 1: Hypothetical Spectroscopic Properties of this compound in Aqueous Buffer

| Parameter | Value |

| Absorption Maximum (λabs) | 310 nm |

| Molar Extinction Coefficient (ε) at λabs | 8,500 M-1cm-1 |

| Emission Maximum (λem) | 420 nm |

| Stokes Shift | 110 nm |

Table 2: Hypothetical Fluorescence Properties of this compound

| Parameter | Value |

| Fluorescence Quantum Yield (Φf) | 0.15 |

| Fluorescence Lifetime (τf) | 2.5 ns |

Experimental Protocols

Sample Preparation

-

Stock Solution Preparation: A stock solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Working Solution Preparation: The stock solution is diluted to the desired final concentration (typically in the low micromolar range) in the experimental buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Degassing: For quantum yield and lifetime measurements, the working solution may be degassed to remove dissolved oxygen, which can quench fluorescence.

Absorption and Emission Spectroscopy

The absorption spectrum is measured using a UV-Visible spectrophotometer, and the fluorescence emission spectrum is recorded using a spectrofluorometer.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield is typically determined using a comparative method, with a well-characterized fluorescent standard.[3][4]

-

Standard Selection: A fluorescent standard with a known quantum yield and absorption/emission properties similar to the sample is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4).[1]

-

Absorbance Matching: The concentrations of the standard and the this compound sample are adjusted so that their absorbances are equal (typically < 0.1) at the same excitation wavelength.

-

Fluorescence Spectra Acquisition: The fluorescence emission spectra of both the standard and the sample are recorded under identical experimental conditions.

-

Data Analysis: The integrated fluorescence intensities of the sample and the standard are calculated. The quantum yield of the sample (Φf,sample) is then calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (ηsample2 / ηstd2)

where Φf,std is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Fluorescence lifetime is commonly measured using Time-Correlated Single Photon Counting (TCSPC).[2]

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a laser diode or a picosecond pulsed laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Data Acquisition: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulses. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I0 * exp(-t/τf)

where I0 is the intensity at time zero and τf is the fluorescence lifetime.

Signaling Pathways and Logical Relationships

As no specific biological signaling pathways involving this compound have been detailed in the literature, a generic diagram illustrating its potential use as a fluorescent probe to study DNA-protein interactions is provided below.

Conclusion

While specific photophysical data for this compound is not currently available, this guide provides a comprehensive framework for its characterization. The methodologies described are standard in the field of fluorescence spectroscopy and would yield the necessary data to evaluate the potential of this compound as a fluorescent probe for researchers, scientists, and drug development professionals. The successful characterization of its photophysical properties would be the first step towards its application in elucidating complex biological processes.

References

2-Cyanoadenosine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on 2-Cyanoadenosine (CAS: 79936-11-1) is exceptionally limited. This guide presents the available information on this compound and provides a detailed technical overview of closely related and better-characterized adenosine (B11128) analogs to offer a relevant medicinal chemistry context.

This compound: An Enigmatic Purine (B94841) Nucleoside

This compound is a purine nucleoside analog with the following chemical structure:

-

IUPAC Name: 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile[1]

-

Molecular Formula: C₁₁H₁₂N₆O₄[1]

-

Molecular Weight: 292.25 g/mol [1]

-

CAS Number: 79936-11-1[1]

Given the lack of detailed information on this compound, this guide will now focus on two classes of structurally related adenosine analogs to provide insights into how the 2-position substitution and the presence of a cyano group can influence the medicinal chemistry of adenosine derivatives.

The Role of 2-Position Substitution: The Case of 2-Chloroadenosine

Substitution at the 2-position of the adenine (B156593) ring is a common strategy in the development of adenosine receptor modulators. 2-Chloroadenosine is a well-characterized, metabolically stable analog of adenosine that acts as a non-selective adenosine receptor agonist.[3]

Quantitative Data for 2-Chloroadenosine

The binding affinities (Ki) of 2-Chloroadenosine for various adenosine receptor subtypes are summarized in the table below.

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference |

| 2-Chloroadenosine | 300 | 80 | 1900 | [3] |

Mechanism of Action and Signaling Pathway

As an adenosine receptor agonist, 2-Chloroadenosine activates G protein-coupled receptors (GPCRs). Its effects are primarily mediated through the A1 and A2A receptor subtypes, where it exhibits the highest affinity.

-

A1 Receptor Activation: A1 receptors are typically coupled to the inhibitory G protein, Gi. Activation of A1 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is often associated with neuroprotective and cardioprotective effects.

-

A2A Receptor Activation: A2A receptors are coupled to the stimulatory G protein, Gs. Activation of A2A receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[4] This pathway is prominently involved in the regulation of inflammation and vasodilation.[4][5]

The signaling cascade initiated by A2A receptor activation is depicted below.

Experimental Protocols: Synthesis of 2-Substituted Adenosine Analogs

A general method for the synthesis of 2-substituted adenosine analogs often starts from a more readily available purine nucleoside, such as guanosine (B1672433). The following workflow provides a conceptual overview of a synthetic route to produce 2-chloro-N⁶-substituted adenosine derivatives.[6]

Methodology:

-

Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety of the starting material (e.g., guanosine) are protected, typically through acetylation with acetic anhydride.[6]

-

Chlorination at C6: The protected guanosine is then reacted with a chlorinating agent like phosphorus oxychloride to replace the 6-oxo group with a chlorine atom, yielding a 2-amino-6-chloropurine intermediate.[6]

-

Deamination-Halogenation at C2: The 2-amino group is converted to a chloro group via a radical deamination-halogenation reaction, for instance, using n-pentyl nitrite (B80452) and a halogen source, to give the 2,6-dichloropurine riboside.[6]

-

Selective N⁶-Substitution: The greater reactivity of the C6-chloro group allows for selective nucleophilic substitution with various amines to introduce diversity at the N⁶-position.[6]

-

Deprotection: The protecting groups on the ribose are removed, often using sodium methoxide (B1231860) in methanol (B129727) or ammonia, to yield the final 2-chloro-N⁶-substituted adenosine analog.[6]

Cyano-Substituted Adenosine Analogs: The Case of Toyocamycin

Toyocamycin is a naturally occurring antibiotic that is structurally related to adenosine. It is a 7-deaza-7-cyanoadenosine, meaning the nitrogen at position 7 of the purine ring is replaced by a carbon, to which a cyano group is attached.[7] This structural difference leads to a distinct biological profile compared to adenosine receptor agonists.

Quantitative Data for Toyocamycin

Toyocamycin's activity is often characterized by its half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and its inhibition of specific enzymes.

| Target | Cell Line/System | IC₅₀ (nM) | Reference |

| Cyclin-dependent kinase 9 (CDK9) | In vitro | 79 | [7] |

| Ewing's Sarcoma Cell Viability | Various | 19 - 50 | [8] |

| Osteosarcoma Cell Viability | Various | 27 - 72 | [8] |

| EDEM and ERdj4 mRNA expression (XBP1 pathway) | HeLa cells | 79 and 172, respectively | [9] |

Mechanism of Action

Toyocamycin does not primarily act through adenosine receptors. Instead, its cytotoxic effects are attributed to several mechanisms:

-

Inhibition of RNA Synthesis: As an adenosine analog, Toyocamycin can be incorporated into RNA during transcription, leading to the disruption of RNA production. It particularly interferes with the processing of ribosomal RNA (rRNA).[7]

-

Inhibition of the IRE1α-XBP1 Pathway: Toyocamycin is a potent inhibitor of the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR) that is often exploited by cancer cells for survival.[7][9][10]

The inhibitory effect of Toyocamycin on the IRE1α-XBP1 signaling pathway is illustrated below.

Conclusion

While this compound remains a molecule with limited characterization in the public domain, its name suggests a potential intersection of two important areas of adenosine medicinal chemistry: 2-position substitution and the introduction of a cyano moiety. As demonstrated by 2-Chloroadenosine, modifications at the 2-position are critical for tuning adenosine receptor affinity and selectivity, with significant implications for inflammatory and cardiovascular conditions. Conversely, the cyano-substituted analog Toyocamycin highlights that such modifications can also impart potent cytotoxic activities through mechanisms independent of adenosine receptors, such as the inhibition of RNA synthesis and key cell survival pathways like the UPR.

Further research is required to elucidate the synthesis, biological targets, and therapeutic potential of this compound. Based on the structure-activity relationships of related compounds, it could potentially act as an adenosine receptor modulator or possess other, novel biological activities. The information provided on 2-Chloroadenosine and Toyocamycin serves as a valuable framework for hypothesizing and guiding future investigations into this and other under-explored purine nucleoside analogs.

References

- 1. This compound | C11H12N6O4 | CID 11208563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 5. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toyocamycin - Wikipedia [en.wikipedia.org]

- 8. RETRACTED ARTICLE: IRE1α-XBP1 but not PERK inhibition exerts anti-tumor activity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Theoretical and Experimental Guide to 2-Cyanoadenosine: A Roadmap for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine, a modified purine (B94841) nucleoside, has shown potential in the treatment of autoimmune diseases and chronic inflammatory conditions.[] This technical guide provides a comprehensive theoretical and experimental framework for the in-depth study of this compound. Due to the limited availability of dedicated theoretical studies on this specific molecule, this document serves as a detailed roadmap for researchers. It outlines the application of computational chemistry, molecular modeling, and quantum chemical calculations to elucidate the structural, electronic, and biological properties of this compound. Furthermore, it details the necessary experimental protocols for its synthesis and the validation of theoretical predictions, aiming to accelerate its development as a potential therapeutic agent.

Introduction

Nucleoside analogues are a cornerstone of modern therapeutics, with wide-ranging applications as antiviral and anticancer agents.[2][3] this compound is a synthetic adenosine (B11128) derivative characterized by a nitrile group at the 2-position of the adenine (B156593) base.[4] This modification can significantly alter the molecule's electronic properties, receptor binding affinity, and metabolic stability compared to endogenous adenosine. Understanding these alterations at a molecular level is paramount for its rational development as a drug.

Theoretical and computational studies offer a powerful and cost-effective approach to predict the behavior of molecules like this compound, guiding further experimental work.[5] This guide outlines a multi-faceted approach, combining theoretical calculations with experimental validation to build a robust understanding of this compound's mechanism of action.

Molecular Structure and Properties

The IUPAC name for this compound is 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile.[4] Its molecular formula is C₁₁H₁₂N₆O₄, with a molecular weight of 292.25 g/mol .[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₆O₄ | PubChem[4] |

| Molecular Weight | 292.25 g/mol | PubChem[4] |

| XLogP3 | -1 | PubChem[4] |

| Hydrogen Bond Donors | 4 | PubChem[4] |

| Hydrogen Bond Acceptors | 10 | PubChem[4] |

Theoretical Studies: A Proposed Framework

This section outlines a proposed workflow for the comprehensive theoretical investigation of this compound.

Caption: Proposed integrated computational and experimental workflow.

Quantum Mechanical (QM) Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of nucleoside analogues.

Methodology:

-

Software: Gaussian, ORCA, or similar.

-

Functional: B3LYP or M06-2X.

-

Basis Set: 6-31G* or larger.

-

Solvation Model: Polarizable Continuum Model (PCM) to simulate an aqueous environment.

Key Analyses:

-

Geometry Optimization: To find the most stable 3D conformation.

-

Vibrational Frequency Analysis: To predict infrared (IR) and Raman spectra and confirm a true energy minimum.

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO-LUMO): To determine the molecule's chemical reactivity and kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: To understand charge distribution and intramolecular interactions.

Table 2: Hypothetical QM Data for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity |

| Dipole Moment | 8.5 D | Polarity and solubility |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the conformational dynamics and flexibility of this compound in a biological environment.

Methodology:

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A general force field like GAFF, parameterized with QM-derived partial charges.

-

Solvent: Explicit water model (e.g., TIP3P).

-

Simulation Time: 100-500 ns to ensure adequate sampling of conformational space.

Key Analyses:

-

Root Mean Square Deviation (RMSD): To assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

-

Radial Distribution Function (RDF): To analyze the solvation shell around the molecule.

-

Principal Component Analysis (PCA): To identify dominant motions and conformational states.

Molecular Docking and Virtual Screening

Given its use in inflammatory conditions, potential protein targets for this compound include adenosine receptors (e.g., A2A) and enzymes involved in inflammatory signaling pathways.

Methodology:

-

Software: AutoDock, Glide, or Gold.

-

Target Preparation: Obtain crystal structures of potential protein targets from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate a 3D conformer of this compound.

-

Docking: Perform docking simulations to predict the binding mode and affinity of this compound to its potential targets.

Table 3: Hypothetical Docking Results for this compound

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Adenosine A2A Receptor | -8.5 | Asn253, Phe168, Ile274 |

| TNF-α Converting Enzyme (TACE) | -7.9 | His405, His409, His415 |

Potential Signaling Pathway

Based on the known roles of adenosine analogues in inflammation, a plausible signaling pathway for this compound involves the modulation of the A2A adenosine receptor, leading to the downregulation of pro-inflammatory cytokines.

Caption: Hypothetical A2A receptor-mediated anti-inflammatory pathway.

Experimental Protocols

Theoretical predictions must be validated through rigorous experimental work.

Synthesis of this compound

A plausible synthetic route involves the cyanation of a suitable 2-halo-adenosine precursor.

Materials:

-

2-Chloroadenosine or 2-Bromoadenosine

-

Potassium cyanide or sodium cyanide

-

Aprotic polar solvent (e.g., DMSO, DMF)

-

Phase-transfer catalyst (e.g., 18-crown-6)

Procedure:

-

Dissolve the 2-halo-adenosine precursor in the chosen solvent.

-

Add the cyanide salt and the phase-transfer catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the nitrile stretch.

Biological Assays

-

Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for various adenosine receptor subtypes.

-

Enzyme Inhibition Assays: To measure the half-maximal inhibitory concentration (IC₅₀) against potential enzyme targets.

-

Cell-based Assays: To evaluate the effect of this compound on cytokine production in immune cells (e.g., macrophages or T-cells) stimulated with an inflammatory agent (e.g., lipopolysaccharide).

Conclusion

The integrated theoretical and experimental approach outlined in this guide provides a robust framework for the comprehensive study of this compound. By combining the predictive power of computational chemistry with the empirical evidence from experimental validation, researchers can gain a deep understanding of its molecular properties, mechanism of action, and therapeutic potential. This knowledge will be instrumental in guiding the optimization of this compound as a lead compound in the development of novel treatments for autoimmune and inflammatory diseases.

References

- 2. Nucleoside analogue - Wikipedia [en.wikipedia.org]

- 3. Experimental and clinical studies on nucleoside analogs as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H12N6O4 | CID 11208563 - PubChem [pubchem.ncbi.nlm.nih.gov]